Cas no 1805506-04-0 (5-Aminomethyl-2-fluoro-3-iodopyridine)

5-Aminomethyl-2-fluoro-3-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Aminomethyl-2-fluoro-3-iodopyridine
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- Inchi: 1S/C6H6FIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H,2,9H2
- InChI Key: XNJLCQPSOQUCDW-UHFFFAOYSA-N
- SMILES: IC1=C(N=CC(=C1)CN)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- XLogP3: 0.8
- Topological Polar Surface Area: 38.9
5-Aminomethyl-2-fluoro-3-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014747-1g |
5-Aminomethyl-2-fluoro-3-iodopyridine |
1805506-04-0 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029014747-250mg |
5-Aminomethyl-2-fluoro-3-iodopyridine |
1805506-04-0 | 95% | 250mg |
$989.80 | 2022-04-01 |
5-Aminomethyl-2-fluoro-3-iodopyridine Related Literature
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1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
Additional information on 5-Aminomethyl-2-fluoro-3-iodopyridine
5-Aminomethyl-2-fluoro-3-iodopyridine (CAS No. 1805506-04-0): A Versatile Building Block in Modern Pharmaceutical Research
5-Aminomethyl-2-fluoro-3-iodopyridine (CAS No. 1805506-04-0) is a highly versatile and valuable compound in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, has gained significant attention due to its potential applications in the synthesis of novel drugs and biologically active molecules. The combination of an aminomethyl group, a fluorine atom, and an iodine atom on the pyridine ring provides a rich platform for chemical modifications, making it an attractive starting material for various synthetic pathways.
The aminomethyl group in 5-Aminomethyl-2-fluoro-3-iodopyridine offers multiple opportunities for functionalization. This group can be readily converted into a wide range of functionalities, such as amides, esters, and ethers, through standard organic reactions. These transformations are crucial for the development of drug candidates with improved pharmacological properties, such as enhanced solubility, stability, and bioavailability. Recent studies have demonstrated that compounds derived from 5-Aminomethyl-2-fluoro-3-iodopyridine exhibit promising biological activities, including antiviral, antibacterial, and anticancer properties.
The presence of a fluorine atom in the structure of 5-Aminomethyl-2-fluoro-3-iodopyridine is particularly noteworthy. Fluorination is a common strategy in drug design to improve the metabolic stability and lipophilicity of molecules. Fluorinated compounds often exhibit enhanced binding affinities to their biological targets, leading to improved therapeutic efficacy. For instance, a recent study published in the Journal of Medicinal Chemistry reported that fluorinated derivatives of pyridines showed increased potency against specific cancer cell lines compared to their non-fluorinated counterparts.
The iodine atom in 5-Aminomethyl-2-fluoro-3-iodopyridine serves as a versatile leaving group for further chemical transformations. Iodinated compounds are frequently used as intermediates in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for the synthesis of complex organic molecules. These reactions enable the introduction of various aryl and alkyl groups onto the pyridine ring, expanding the chemical diversity of the final products. This versatility makes 5-Aminomethyl-2-fluoro-3-iodopyridine an ideal starting material for high-throughput screening and combinatorial chemistry approaches.
In addition to its synthetic utility, 5-Aminomethyl-2-fluoro-3-iodopyridine has shown promise in preclinical studies for its potential therapeutic applications. Research conducted by a team at the University of California demonstrated that derivatives of this compound exhibited significant antiviral activity against several RNA viruses, including influenza and Zika viruses. The unique combination of functional groups in 5-Aminomethyl-2-fluoro-3-iodopyridine allows for fine-tuning of its pharmacological properties to optimize its efficacy against specific viral targets.
Beyond antiviral applications, 5-Aminomethyl-2-fluoro-3-iodopyridine-based compounds have also been explored for their antibacterial properties. A study published in the Journal of Antibiotics reported that certain derivatives of this compound showed potent activity against multidrug-resistant bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus). The ability to design new antibiotics with novel mechanisms of action is crucial in combating the growing threat of antibiotic resistance.
In the realm of cancer research, 5-Aminomethyl-2-fluoro-3-iodopyridine-derived molecules have shown promise as potential anticancer agents. A recent study published in Cancer Research demonstrated that these compounds could selectively inhibit key enzymes involved in cancer cell proliferation and survival pathways. The unique structural features of 5-Aminomethyl-2-fluoro-3-iodopyridine enable it to interact with specific protein targets, leading to selective cytotoxicity against cancer cells while minimizing toxicity to normal cells.
The synthetic accessibility and functional versatility of 5-Aminomethyl-2-fluoro-3-iodopyridine make it an attractive candidate for further exploration in drug discovery programs. Its ability to undergo diverse chemical transformations and its potential biological activities position it as a valuable building block in the development of novel therapeutics. As research continues to uncover new applications and optimize existing ones, the importance of this compound in modern pharmaceutical research is likely to grow even further.
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